Nav1.8-IN-11

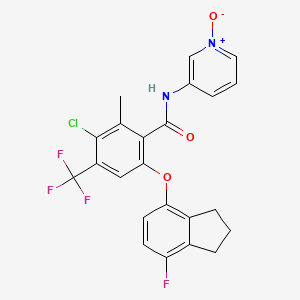

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H17ClF4N2O3 |

|---|---|

Molekulargewicht |

480.8 g/mol |

IUPAC-Name |

3-chloro-6-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]-2-methyl-N-(1-oxidopyridin-1-ium-3-yl)-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C23H17ClF4N2O3/c1-12-20(22(31)29-13-4-3-9-30(32)11-13)19(10-16(21(12)24)23(26,27)28)33-18-8-7-17(25)14-5-2-6-15(14)18/h3-4,7-11H,2,5-6H2,1H3,(H,29,31) |

InChI-Schlüssel |

WNFFFMLELVUUHY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC(=C1C(=O)NC2=C[N+](=CC=C2)[O-])OC3=C4CCCC4=C(C=C3)F)C(F)(F)F)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics. Its preferential expression in peripheral sensory neurons and its role in nociceptive signaling make it an attractive candidate for therapeutic intervention in chronic pain conditions. This technical guide provides an in-depth overview of the mechanism of action of Nav1.8 modulators, with a focus on inhibitory compounds.

The Nav1.8 Channel: A Key Player in Nociception

Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly found in the small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] These neurons are responsible for transmitting pain signals from the periphery to the central nervous system.[1][3] The unique biophysical properties of Nav1.8, including its slow inactivation kinetics and depolarized voltage-dependence of inactivation, allow it to contribute significantly to the upstroke of the action potential and to sustain repetitive firing, particularly in inflammatory conditions.[1][4][5]

Under pathological conditions such as inflammation and nerve injury, the expression and activity of Nav1.8 are often upregulated, leading to neuronal hyperexcitability and heightened pain sensitivity.[6][7] This makes selective blockade of Nav1.8 a promising strategy for the treatment of various pain states, including neuropathic and inflammatory pain.[3][6]

Mechanism of Action of Nav1.8 Inhibitors

Nav1.8 inhibitors can be broadly categorized based on their mechanism of action, which typically involves direct interaction with the channel protein to modulate its function. The primary mechanisms include:

-

Pore Blockade: This is the most common mechanism for local anesthetics and many other sodium channel blockers. These compounds physically occlude the ion-conducting pore of the channel, preventing the influx of sodium ions and thereby inhibiting action potential generation.

-

Voltage-Sensor Trapping: Some inhibitors act by binding to the voltage-sensing domains (VSDs) of the channel. This interaction can stabilize the channel in a non-conducting state, such as the inactivated state, preventing its return to the resting state and subsequent opening.

-

Allosteric Modulation: These modulators bind to a site on the channel distinct from the pore or the primary voltage sensors.[8] This binding induces a conformational change that alters the channel's gating properties, leading to either inhibition or, in the case of agonists, potentiation of channel activity.[8]

The state- and use-dependent nature of many Nav1.8 inhibitors is a critical aspect of their mechanism. This means that the inhibitor's binding affinity for the channel is dependent on the conformational state of the channel (resting, open, or inactivated). Use-dependent inhibitors, for instance, bind more tightly to the open or inactivated states of the channel, which are more prevalent during high-frequency neuronal firing characteristic of pain states. This property can enhance the selectivity of the drug for overactive neurons while sparing normally firing neurons.

Signaling Pathways and Downstream Effects

Inhibition of Nav1.8 has profound effects on the signaling pathways involved in nociception. By blocking the initial electrical signal in sensory neurons, Nav1.8 inhibitors prevent the propagation of pain signals to the spinal cord and brain.

Figure 1. Simplified signaling pathway of nociception and the point of intervention for a Nav1.8 inhibitor.

Inflammatory mediators can also modulate Nav1.8 activity. For example, prostaglandin E2 (PGE2) and bradykinin can lead to the phosphorylation of the Nav1.8 channel via protein kinase A (PKA) and protein kinase C (PKC) pathways, respectively.[1] This phosphorylation increases the channel's current density and contributes to hyperalgesia.[1] Nav1.8 inhibitors can counteract these effects by directly blocking the channel, regardless of its phosphorylation state.

Figure 2. Inflammatory modulation of Nav1.8 and the inhibitory effect of a Nav1.8 blocker.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a representative Nav1.8 inhibitor, "Compound X," to illustrate the typical parameters evaluated.

| Parameter | Value | Assay Type | Cell Line |

| hNav1.8 IC50 | 10 nM | Electrophysiology (Patch Clamp) | HEK293 |

| hNav1.7 IC50 | >1000 nM | Electrophysiology (Patch Clamp) | HEK293 |

| hNav1.5 IC50 | >3000 nM | Electrophysiology (Patch Clamp) | HEK293 |

| State Dependence | Inactivated > Resting | Electrophysiology (Patch Clamp) | HEK293 |

| Use Dependence | Frequency-dependent block | Electrophysiology (Patch Clamp) | DRG Neurons |

| In vivo Efficacy | 50% reversal of allodynia | Chronic Constriction Injury Model | Rat |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Nav1.8 modulators. Below are outlines of key experimental protocols.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To measure the inhibitory effect of a compound on Nav1.8 currents and to determine its potency (IC50), selectivity, and state- and use-dependence.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (and often co-expressed with β subunits to ensure proper trafficking and function) are cultured under standard conditions.[9] Primary dorsal root ganglion (DRG) neurons can also be used for more physiologically relevant studies.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are perfused with an external solution containing physiological ion concentrations. The internal pipette solution contains a high concentration of a non-permeant cation (e.g., Cs+ or NMDG+) to block potassium currents.

-

Voltage Protocols:

-

IC50 Determination: Cells are held at a negative holding potential (e.g., -120 mV) and depolarized to elicit Nav1.8 currents. The compound is applied at increasing concentrations, and the reduction in peak current is measured.

-

State-Dependence: The affinity of the compound for the resting and inactivated states is determined by applying voltage protocols that favor each state. For inactivated-state protocols, the holding potential is depolarized (e.g., to -60 mV).

-

Use-Dependence: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied to assess the cumulative block of the channel by the compound.

-

-

Data Analysis: Dose-response curves are fitted to the Hill equation to determine the IC50. Statistical analysis is performed to compare the effects under different conditions.

Figure 3. A typical experimental workflow for the electrophysiological characterization of a Nav1.8 inhibitor.

In Vivo Models of Pain

Objective: To evaluate the efficacy of a Nav1.8 inhibitor in reducing pain-like behaviors in animal models of chronic pain.

Methodology:

-

Animal Models:

-

Neuropathic Pain: The chronic constriction injury (CCI) or spared nerve injury (SNI) models in rats or mice are commonly used. These models involve surgical ligation or transection of the sciatic nerve to induce neuropathic pain symptoms.

-

Inflammatory Pain: Injection of Complete Freund's Adjuvant (CFA) or carrageenan into the paw induces a localized inflammatory response and associated pain.

-

-

Drug Administration: The test compound is administered via an appropriate route (e.g., oral, intravenous, intraperitoneal).

-

Behavioral Testing:

-

Mechanical Allodynia: The paw withdrawal threshold to a non-noxious mechanical stimulus is measured using von Frey filaments.

-

Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is measured.

-

-

Data Analysis: The effect of the compound on paw withdrawal thresholds or latencies is compared to that of a vehicle control group. The dose-response relationship is determined to calculate the ED50.

Conclusion

The selective inhibition of the Nav1.8 sodium channel represents a highly promising therapeutic strategy for the management of chronic pain. A thorough understanding of the mechanism of action of Nav1.8 inhibitors, supported by robust quantitative data from well-defined experimental protocols, is essential for the successful development of novel and effective analgesics. This guide provides a foundational framework for researchers and drug development professionals working in this exciting and impactful field.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 4. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral nociceptive neurons, plays a pivotal role in the transmission of pain signals. Its involvement in various pain states has made it a key target for the development of novel analgesics. This technical guide focuses on Nav1.8-IN-11, a potent and highly selective inhibitor of the Nav1.8 channel, and its role in nociception. While publicly available data on this compound is currently limited, this document synthesizes the existing information and provides a framework for understanding its potential as a therapeutic agent.

Core Concepts: The Nav1.8 Channel in Pain Signaling

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that is crucial for the generation and propagation of action potentials in sensory neurons.[1] Its biophysical properties, including a depolarized voltage dependence of inactivation and rapid recovery from inactivation, enable high-frequency firing of nociceptors, which is characteristic of chronic pain states.[1] Genetic and pharmacological studies have solidified the role of Nav1.8 in inflammatory, neuropathic, and visceral pain.[2][3][4]

This compound: A Potent Inhibitor

This compound has been identified as a highly potent inhibitor of the Nav1.8 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.1 nM.[5] This remarkable potency suggests a strong potential for therapeutic efficacy at low concentrations, which could minimize off-target effects. Information from commercial suppliers links this compound to the patent WO2023186102A1, suggesting this document as the primary source of detailed information regarding its discovery and characterization.[5]

Quantitative Data

Due to the limited availability of public data for this compound, a comprehensive table of its quantitative parameters cannot be constructed at this time. The only publicly available data point is its high potency:

| Compound | Parameter | Value | Source |

| This compound | IC50 (Nav1.8) | 0.1 nM | [5] |

For comparative purposes, data for other well-characterized Nav1.8 inhibitors are often presented in a similar format, including selectivity against other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7), in vivo efficacy in animal models of pain (e.g., ED50 values), and pharmacokinetic parameters.

Experimental Protocols

Detailed experimental protocols for this compound are expected to be found within the patent document WO2023186102A1. However, based on standard methodologies in the field, the following protocols are representative of how the activity of a Nav1.8 inhibitor like this compound would be assessed.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of Nav1.8 inhibitors are typically determined using the whole-cell patch-clamp technique on cells heterologously expressing the sodium channel of interest (e.g., HEK293 cells).

Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by this compound.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human Nav1.8 channels are cultured under standard conditions.

-

Electrophysiological Recordings:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The intracellular solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

-

Cells are held at a holding potential of -100 mV to ensure channels are in the resting state.

-

Nav1.8 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 50 ms).

-

-

Compound Application: this compound is applied at various concentrations to the extracellular solution.

-

Data Analysis: The peak inward current is measured before and after compound application. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Experimental workflow for determining the IC50 of this compound using whole-cell patch clamp."

In Vivo Nociception Models

The analgesic efficacy of Nav1.8 inhibitors is evaluated in various animal models of pain.

1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

Objective: To assess the ability of this compound to reverse thermal hyperalgesia and mechanical allodynia in a model of persistent inflammatory pain.

Methodology:

-

Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of a rodent induces a localized inflammation.

-

Behavioral Testing:

-

Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured (e.g., using the Hargreaves test).

-

Mechanical Allodynia: Paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments.

-

-

Drug Administration: this compound is administered (e.g., orally or intraperitoneally) at various doses.

-

Data Analysis: The effect of this compound on paw withdrawal latencies and thresholds is compared to a vehicle-treated control group.

2. Neuropathic Pain: Spared Nerve Injury (SNI) or Spinal Nerve Ligation (SNL) Model

Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia in a model of neuropathic pain.

Methodology:

-

Induction of Neuropathy: The SNI or SNL surgery involves the ligation and/or transection of specific branches of the sciatic nerve, leading to the development of neuropathic pain behaviors.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments.

-

Drug Administration: this compound is administered at various doses.

-

Data Analysis: The paw withdrawal thresholds in the drug-treated group are compared to the vehicle-treated group.

Signaling Pathways and Mechanism of Action

This compound is described as a "channel inhibitor," suggesting it directly blocks the pore of the Nav1.8 channel, thereby preventing the influx of sodium ions that is necessary for the generation of an action potential.

Logical Relationships in Drug Discovery

The development of a selective Nav1.8 inhibitor like this compound follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound represents a significant advancement in the pursuit of potent and selective Nav1.8 inhibitors for the treatment of pain. Its exceptional potency warrants further investigation to fully characterize its pharmacological profile, including its selectivity, in vivo efficacy, and safety. The detailed information contained within the patent WO2023186102A1 will be critical for a comprehensive understanding of this promising compound. As more data becomes publicly available, the scientific community will be better positioned to evaluate the full therapeutic potential of this compound in addressing the unmet medical need for effective and non-addictive analgesics.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the electrical excitability of peripheral sensory neurons.[1] Predominantly expressed in nociceptive dorsal root ganglion (DRG) neurons, Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel that plays a crucial role in the transmission of pain signals.[1][2] Its unique biophysical properties, including a depolarized voltage dependence of inactivation, allow it to remain active during prolonged or high-frequency stimulation, making it a significant contributor to the upstroke of the action potential in these neurons.[3] This guide provides a comprehensive overview of Nav1.8 function, its modulation by signaling pathways, and detailed experimental protocols for its study, aimed at researchers and professionals in the field of pain research and drug development.

Core Function and Biophysical Properties

Nav1.8 is a principal driver of the depolarization phase of the action potential in a majority of small-diameter sensory neurons.[2] Unlike other sodium channels that inactivate at depolarized membrane potentials, Nav1.8's resistance to inactivation allows it to support repetitive firing, a hallmark of nociceptive signaling.[3]

Quantitative Data Summary

The biophysical properties of Nav1.8 exhibit species-specific differences and are modulated by various factors, including the presence of auxiliary β-subunits and post-translational modifications. The following tables summarize key quantitative data for human and rat Nav1.8 channels under different conditions.

| Parameter | Human Nav1.8 | Rat Nav1.8 | Reference |

| V1/2 of Activation | -11.12 ± 1.76 mV | -6.21 ± 1.62 mV | [4] |

| V1/2 of Fast Inactivation | -37.0 ± 1.5 mV | -40.7 ± 1.2 mV | [4] |

| Persistent Current (% of peak) | ~3% | ~1% | [4] |

| Peak Current Density (pA/pF) | 447 ± 90 | 356 ± 74 | [4] |

Table 1: Comparison of Biophysical Properties of Human vs. Rat Nav1.8 Channels. This table highlights the distinct gating properties between human and rat Nav1.8, with the human channel showing a more hyperpolarized activation and a larger persistent current.[4]

| Condition | V1/2 of Activation Shift | V1/2 of Inactivation Shift | Effect on Current Amplitude | Reference |

| Co-expression with β1 subunit | -6.9 mV | -10.68 mV | No significant change | [1] |

| Co-expression with β3 subunit | No significant change | No significant change | Reduced to ~25% of control | [1] |

| PKA Activation | Hyperpolarizing shift | Hyperpolarizing shift | Increased | [5][6] |

| PKCε Activation | Hyperpolarizing shift | Depolarizing shift | Increased | [5][7] |

Table 2: Modulation of Human Nav1.8 Biophysical Properties. This table summarizes the effects of auxiliary β-subunits and protein kinase A (PKA) and C (PKC) activation on the gating properties and current amplitude of human Nav1.8.

| Mutation | V1/2 of Activation Shift | V1/2 of Inactivation Shift | Other Electrophysiological Changes | Reference |

| L554P | -5.5 mV | No significant change | Increased repetitive firing, spontaneous firing | [1][8] |

| A1304T | No significant change | +8.1 mV | Depolarized resting membrane potential, increased firing frequency | [8] |

| G1662S | No significant change | +9.5 mV | Increased resurgent current, enhanced repetitive firing | [9] |

Table 3: Electrophysiological Consequences of Pain-Associated Nav1.8 Gain-of-Function Mutations. This table details the pro-excitatory effects of specific Nav1.8 mutations identified in patients with painful neuropathies.

Signaling Pathways Modulating Nav1.8

The function and membrane expression of Nav1.8 are dynamically regulated by intracellular signaling cascades, particularly those involving protein kinases. This modulation plays a critical role in sensitizing peripheral nociceptors during inflammation and injury.

PKA and PKC Signaling

Inflammatory mediators, such as prostaglandin E2 (PGE2), can activate G-protein coupled receptors, leading to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[10] Both kinases directly phosphorylate Nav1.8, leading to a hyperpolarizing shift in its voltage-dependence of activation, which lowers the threshold for channel opening and increases neuronal excitability.[5][6][7] PKA activation has also been shown to promote the trafficking of Nav1.8 channels to the plasma membrane, further increasing the sodium current.[4]

Figure 1: PKA and PKC signaling pathways modulating Nav1.8 function.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology of Nav1.8 in DRG Neurons

This protocol is adapted from methodologies described for recording Nav1.8 currents in cultured rodent DRG neurons.

1. Cell Preparation:

-

Isolate DRG from rodents and dissociate neurons using a combination of collagenase and trypsin.

-

Plate dissociated neurons on poly-L-lysine coated coverslips and culture for 24-48 hours.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, add 300 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The use of Cesium Fluoride (CsF) helps to block potassium channels and stabilize the recording.

3. Recording Parameters:

-

Use a patch-clamp amplifier and data acquisition system.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 1-3 MΩ when filled with internal solution.

-

Establish a whole-cell configuration with a giga-ohm seal.

-

Voltage-Clamp Protocols:

-

Activation: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments.

-

Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV, followed by a test pulse to 0 mV.

-

Figure 2: Workflow for whole-cell patch-clamp recording of Nav1.8.

Immunohistochemistry for Nav1.8 in DRG Tissue

This protocol outlines the steps for visualizing the expression and localization of Nav1.8 in DRG sections.

1. Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the DRG and post-fix in 4% PFA for 2-4 hours.

-

Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.

-

Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.

-

Section the frozen tissue at 10-20 µm using a cryostat.

2. Immunostaining:

-

Mount sections on charged glass slides.

-

Wash sections with PBS.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

-

Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.

-

Incubate with a primary antibody against Nav1.8 (e.g., rabbit polyclonal) diluted in blocking solution overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

-

Wash with PBS.

-

Counterstain with a nuclear marker like DAPI.

-

Mount with an anti-fade mounting medium.

3. Imaging:

-

Visualize and capture images using a fluorescence or confocal microscope.

Figure 3: Workflow for Nav1.8 immunohistochemistry in DRG tissue.

Conclusion

Nav1.8 remains a compelling target for the development of novel analgesics due to its restricted expression in peripheral sensory neurons and its critical role in pain signaling. A thorough understanding of its biophysical properties, regulatory mechanisms, and the functional consequences of its genetic variants is essential for the successful design of selective and effective Nav1.8 modulators. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing our knowledge of this important ion channel and its role in pain pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Gain-of-function Nav1.8 mutations in painful neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Sodium Channel Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKCε phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]

- 10. Nav1.8 - Wikipedia [en.wikipedia.org]

Introduction

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, plays a crucial role in the sensation and transmission of pain signals.[1][2] Its specific localization in nociceptive pathways makes it an attractive therapeutic target for the development of novel analgesics with potentially fewer central nervous system side effects than current treatments.[2][3] Nav1.8-IN-11 has emerged as a highly potent inhibitor of the Nav1.8 channel, demonstrating an impressive IC50 value of 0.1 nM. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and details the standard experimental protocols for the evaluation of such selective Nav1.8 blockers.

While this compound shows exceptional potency, detailed public data on its selectivity, pharmacokinetics, and in vivo efficacy remains limited. The primary citation for its activity is a patent application (WO2023186102A1), the full details of which are not yet widely available. Therefore, to provide a comprehensive and practical guide for researchers, this document will use data from other well-characterized, selective Nav1.8 inhibitors from relevant literature to illustrate the expected pharmacological profile and the methodologies used for their assessment.

Data Presentation: In Vitro Potency and Selectivity

The following tables summarize the typical quantitative data for a selective Nav1.8 inhibitor, providing a benchmark for the evaluation of compounds like this compound. The data presented here is representative of potent and selective compounds described in foundational studies of Nav1.8 inhibitors.

Table 1: Potency of a Representative Selective Nav1.8 Inhibitor

| Compound | Target | IC50 (nM) | Assay Condition |

| This compound | hNav1.8 | 0.1 | Whole-cell patch clamp |

| Representative Compound | hNav1.8 | 1-10 | Whole-cell patch clamp |

| Representative Compound | Rat Nav1.8 | 1-15 | Whole-cell patch clamp |

Table 2: Selectivity Profile of a Representative Nav1.8 Inhibitor against other Nav Channel Subtypes

| Compound | Nav1.1 (IC50, µM) | Nav1.2 (IC50, µM) | Nav1.3 (IC50, µM) | Nav1.4 (IC50, µM) | Nav1.5 (IC50, µM) | Nav1.6 (IC50, µM) | Nav1.7 (IC50, µM) | hERG (IC50, µM) |

| Representative Compound | >10 | >10 | >5 | >10 | >10 | >10 | >5 | >30 |

Table 3: Preclinical Pharmacokinetic Profile of a Representative Nav1.8 Inhibitor (Rat Model)

| Compound | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |

| Representative Compound | Oral | 10 | 1.5 | 850 | 4500 | 4.0 |

| Representative Compound | IV | 2 | 0.1 | 1200 | 1500 | 3.5 |

Mandatory Visualizations

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis for the inhibition of the voltage-gated sodium channel Nav1.8, a key target in the development of novel analgesics. While detailed structural information for the recently identified inhibitor, Nav1.8-IN-11, is not yet publicly available, this document summarizes the existing data on its inhibitory activity and the experimental protocol used for its characterization. To provide a comprehensive understanding of the structural principles of Nav1.8 inhibition, this guide also presents a detailed analysis of the well-characterized inhibitor A-803467, for which a high-resolution cryo-electron microscopy (cryo-EM) structure in complex with Nav1.8 has been elucidated.

This compound: A Potent Novel Inhibitor

This compound has been identified as a highly potent inhibitor of the Nav1.8 channel.[1] Quantitative analysis has determined its half-maximal inhibitory concentration (IC50), providing a measure of its efficacy.

Quantitative Data

| Compound | IC50 (nM) | Cell Line | Assay Type | Reference |

| This compound | 0.1 | HEK-293 | Whole-Cell Patch Clamp | WO 2023186102 |

Experimental Protocol: Whole-Cell Patch Clamp Assay for IC50 Determination

The inhibitory activity of this compound was determined using a whole-cell patch-clamp electrophysiology assay on human embryonic kidney (HEK-293) cells stably expressing the human Nav1.8 channel.[1]

Cell Culture and Transfection:

-

HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are transiently or stably transfected with a plasmid encoding the human Nav1.8 alpha subunit using a suitable transfection reagent. Successful transfection is often confirmed by the expression of a fluorescent reporter protein.

Electrophysiological Recording:

-

Solutions:

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

-

-

Recording Procedure:

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and mounted on the patch-clamp amplifier headstage.

-

A gigaohm seal is formed between the pipette tip and the membrane of a transfected HEK-293 cell.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are held at a holding potential of -100 mV.

-

Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.

-

The test compound, this compound, is applied at various concentrations to the external solution.

-

The peak inward current is measured before and after the application of the compound.

-

The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

-

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals, particularly within the peripheral nervous system. Its preferential expression in nociceptive neurons and its distinct electrophysiological properties make it a compelling target for novel analgesic development. Genetic variation in SCN10A has been linked to a spectrum of pain phenotypes in humans, from chronic pain disorders to altered pain sensitivity. This technical guide provides an in-depth overview of Nav1.8's role in pain, the functional consequences of its genetic variants, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to support further research and drug discovery efforts in this area.

Introduction to Nav1.8

Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] Unlike other sodium channels that are broadly expressed, Nav1.8's localized expression in the peripheral nervous system makes it an attractive therapeutic target for pain, with the potential for non-addictive analgesics that lack central nervous system side effects.[3][4]

Biophysically, Nav1.8 exhibits unique properties that are critical to its role in nociception. It has a more depolarized voltage dependence of activation and inactivation compared to other sodium channel isoforms and recovers rapidly from inactivation.[5] These characteristics enable Nav1.8 to be the primary carrier of the sodium current during the rising phase of the action potential in nociceptive neurons, supporting repetitive firing even when the cell is depolarized.[2][5][6] This function is crucial for encoding the intensity and duration of painful stimuli.

Role of Nav1.8 in Pain Signaling

Nav1.8 is integral to multiple modalities of pain, including inflammatory, neuropathic, and cold pain.[2][3] In inflammatory conditions, various mediators can modulate Nav1.8 channel properties, leading to increased excitability of nociceptors and contributing to peripheral sensitization and chronic inflammatory pain.[5] While its role in neuropathic pain is complex, studies suggest that Nav1.8 contributes to the hyperexcitability of uninjured neurons adjacent to nerve damage.[5] Furthermore, Nav1.8 is uniquely resistant to the cold, allowing it to generate action potentials and transmit cold pain signals when other channels may be inactivated.[2]

Signaling Pathway Modulating Nav1.8 in Inflammatory Pain

Inflammatory mediators released at the site of injury can activate intracellular signaling cascades that lead to the phosphorylation and modulation of Nav1.8, increasing channel activity and neuronal excitability.

Caption: Inflammatory modulation of Nav1.8 activity via GPCR-mediated kinase pathways.

SCN10A Variants and Human Pain Phenotypes

Genetic variations in SCN10A are associated with a range of human pain conditions. These variants can be broadly categorized as gain-of-function, leading to increased channel activity and painful neuropathies, or loss-of-function, which can alter pain sensitivity.

Gain-of-Function Variants

Gain-of-function mutations in SCN10A have been identified in patients with painful peripheral neuropathies, often characterized by burning pain and intense itching.[7] These mutations typically alter the electrophysiological properties of the Nav1.8 channel, causing neurons to become hyperexcitable.[2]

Loss-of-Function Variants and SNPs

While complete loss-of-function mutations in SCN10A have not been described in humans to the same extent as for other sodium channels like Nav1.7, more common single nucleotide polymorphisms (SNPs) have been shown to influence pain sensitivity in the general population.[5][8] These variants can lead to more subtle changes in channel function, resulting in hypoalgesia or an increased tolerance to pain.

Table 1: Electrophysiological Properties of Selected SCN10A Variants

| Variant | Associated Phenotype | V1/2 of Activation (mV) | V1/2 of Inactivation (mV) | Effect on Current | Reference |

| Wild-Type | Normal Pain | Varies by study | Varies by study | Baseline | N/A |

| G1662S | Painful Neuropathy | Hyperpolarizing Shift | No Significant Change | Impaired Inactivation | [1] |

| T790A | Painful Neuropathy | Hyperpolarizing Shift | No Significant Change | Impaired Inactivation | [1] |

| A1073V (rs6795970) | Higher Mechanical Pain Threshold | Hyperpolarizing Shift (-4.3 mV) | No Significant Change | Accelerated Inactivation | [8] |

Note: This table presents a summary of findings. Specific values can vary between experimental systems.

Table 2: Association of SCN10A SNPs with Pain Phenotypes in Humans

| SNP | Allele | Effect on Pain Sensitivity | Population Studied | Reference |

| rs6795970 (A1073V) | A (Val) | Higher mechanical pain thresholds | General population | [8] |

| rs6795970 (A1073V) | GA/AA | Increased likelihood of inadequate postoperative pain relief | Gynecological laparoscopy patients | [9] |

| rs6801957 | A/A | Decreased mechanical pain sensitivity | Healthy women | [10][11] |

Experimental Methodologies

Investigating the function of Nav1.8 and its variants requires a combination of in vitro and in vivo techniques.

Heterologous Expression and Electrophysiology

A primary method for characterizing Nav1.8 variants is to express the channel in a heterologous system, such as Human Embryonic Kidney (HEK-293) cells or Xenopus oocytes, which lack endogenous sodium currents. This allows for the isolated study of the channel's properties using patch-clamp electrophysiology.

References

- 1. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.8 - Wikipedia [en.wikipedia.org]

- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sodium channels as a new target for pain treatment [frontiersin.org]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gain-of-function Nav1.8 mutations in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A SCN10A SNP biases human pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SCN10A gene polymorphism is associated with pain sensitivity and postoperative analgesic effects in patients undergoing gynecological laparoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A variant in the SCN10A enhancer may affect human mechanical pain sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A variant in the SCN10A enhancer may affect human mechanical pain sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-r) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2][3][4] Its critical role in nociception and its upregulation in chronic pain states, such as neuropathic and inflammatory pain, make it a compelling therapeutic target for the development of novel analgesics.[2][4][5] Nav1.8 is distinguished by its slow inactivation kinetics and its ability to function at depolarized membrane potentials, which contributes to the hyperexcitability of sensory neurons in pathological pain conditions.[3][6]

These application notes provide detailed protocols for the in vitro characterization of Nav1.8 inhibitors, using a hypothetical compound "Nav1.8-IN-11" as an example. The described assays are fundamental for determining the potency, selectivity, and mechanism of action of novel Nav1.8 modulators.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound, illustrating the typical parameters assessed in the characterization of a Nav1.8 inhibitor.

| Parameter | This compound | Control Compound (A-803467) |

| hNav1.8 IC50 (µM) | 0.25 | 0.1 |

| Electrophysiology (Patch Clamp) | ||

| Selectivity vs. hNav Subtypes (IC50 in µM) | ||

| hNav1.1 | > 30 | > 100 |

| hNav1.2 | > 30 | > 100 |

| hNav1.5 | 15 | > 30 |

| hNav1.7 | 20 | > 100 |

| State Dependence | Inactivated state preferential | Inactivated state preferential |

| Use/Frequency Dependence | Present | Present |

| Cell Viability (IC50 in µM) | > 50 | > 50 |

| HEK293 cells |

Experimental Protocols

Automated Patch Clamp Electrophysiology Assay for Nav1.8

This protocol describes the use of an automated patch-clamp system to measure the inhibitory activity of test compounds on human Nav1.8 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO).[7]

Objective: To determine the concentration-dependent inhibition (IC50) of this compound on Nav1.8 currents.

Materials:

-

HEK293 cells stably expressing human Nav1.8.

-

Cell culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

-

This compound and control compounds.

-

Automated patch-clamp system and associated consumables.

Procedure:

-

Cell Preparation: Culture HEK293-hNav1.8 cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to the desired concentration for the automated patch-clamp platform.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Automated Patch-Clamp Recording:

-

Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp system.

-

Initiate the automated process of cell capture, whole-cell configuration, and recording.

-

Voltage Protocol: To assess the effect on the inactivated state, hold the cells at a potential that induces partial channel inactivation (e.g., -70 mV). Elicit Nav1.8 currents using a depolarizing pulse (e.g., to 0 mV for 20 ms).[8]

-

Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing the test compound at various concentrations.

-

Record the peak inward current in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Diagram of the Automated Patch Clamp Workflow:

Caption: Automated patch clamp workflow for Nav1.8 inhibitor screening.

Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound on the cell line used for the primary screening assay.

Objective: To determine if this compound exhibits cytotoxic effects at concentrations relevant to its inhibitory activity.

Materials:

-

HEK293 cells (or the host cell line for the Nav1.8 assay).

-

Cell culture medium.

-

This compound.

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or a luminescent ATP-based assay reagent).[9][10]

-

96-well clear or opaque-walled plates (depending on the assay).

-

Plate reader (spectrophotometer or luminometer).

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and incubate for a period that reflects the duration of the primary assay (e.g., 24-48 hours). Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for a CCK-8 assay, add 10 µl of the reagent to each well.[9]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.[9]

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 for cytotoxicity if a significant reduction in viability is observed.

-

Diagram of the Cell Viability Assay Workflow:

Caption: Workflow for assessing compound cytotoxicity.

Nav1.8 Signaling Pathway and Drug Interaction

Nav1.8 channels are crucial for the generation and propagation of action potentials in nociceptive neurons.[11] In inflammatory conditions, mediators like prostaglandin E2 (PGE2) can increase Nav1.8 activity through PKA-mediated phosphorylation, leading to increased channel trafficking to the cell surface and heightened neuronal excitability.[2][12] Nav1.8 inhibitors, such as the hypothetical this compound, act by physically blocking the ion-conducting pore of the channel, thereby preventing sodium influx and dampening the generation of action potentials.[5] This leads to a reduction in the transmission of pain signals from the periphery to the central nervous system.

Diagram of Nav1.8 Signaling and Inhibition:

Caption: Mechanism of Nav1.8 channel inhibition.

References

- 1. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]

- 2. Nav1.8 - Wikipedia [en.wikipedia.org]

- 3. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 4. mdpi.com [mdpi.com]

- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 6. pnas.org [pnas.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. anabios.com [anabios.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. How Is Cell Viability Measured in Biotech Labs? [synapse.patsnap.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the functional characterization of Nav1.8-IN-11, a putative inhibitor of the voltage-gated sodium channel Nav1.8, using whole-cell patch-clamp electrophysiology. Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in peripheral sensory neurons, making it a key therapeutic target for pain management.[1][2][3][4] These application notes describe the necessary cell lines, solutions, and voltage protocols to determine the potency, selectivity, and mechanism of action of novel compounds targeting this channel.

Introduction

Voltage-gated sodium channels (Navs) are essential for the initiation and propagation of action potentials in excitable cells.[2] The Nav1.8 subtype, encoded by the SCN10A gene, is distinguished by its high threshold for activation, slow inactivation kinetics, and resistance to tetrodotoxin.[5] Its specific expression in dorsal root ganglion (DRG) neurons and its role in nociception have made it an attractive target for the development of new analgesics.[1][4]

The characterization of novel inhibitors requires robust and reproducible electrophysiological methods. Automated and manual patch-clamp are the gold-standard techniques for quantifying the interaction of a compound with the ion channel in various functional states (resting, open, inactivated).[6][7] This protocol outlines the procedures for testing a hypothetical inhibitor, this compound, on human Nav1.8 channels expressed in a heterologous system.

Signaling Pathway and Experimental Workflow

Nav1.8 Role in Nociceptive Signaling

Nav1.8 channels are critical contributors to the upstroke of the action potential in sensory neurons.[5] In response to a noxious stimulus, these channels open, allowing an influx of sodium ions that depolarizes the neuron and transmits the pain signal to the central nervous system. Inhibition of Nav1.8 by a compound like this compound is expected to block this signal transmission, resulting in an analgesic effect.

Caption: Mechanism of Nav1.8 inhibition in pain signaling.

Patch-Clamp Experimental Workflow

The process involves preparing the cells, establishing a high-resistance seal to record whole-cell currents, applying specific voltage protocols, and analyzing the resulting data to characterize the compound's effect.

Caption: Standard workflow for whole-cell patch-clamp experiments.

Materials and Methods

Cell Line

-

HEK293 or CHO cells stably expressing the human Nav1.8 alpha subunit are recommended. Some cell lines may also co-express a beta subunit (e.g., β1 or β3) to ensure proper channel trafficking and kinetics.[8] For this protocol, we will use a HEK293 cell line with inducible expression of hNav1.8.[9]

-

Culture Medium: DMEM/F12 media with 10% FBS, non-essential amino acids, and appropriate selection antibiotics (e.g., Geneticin, Puromycin).[8][10]

-

Induction: Nav1.8 expression is induced by adding tetracycline (1 µg/mL) to the culture medium 24-48 hours prior to the experiment.[9]

Solutions

Proper solution composition is critical for isolating Nav1.8 currents.

| Solution Type | Component | Concentration (mM) |

| Internal | CsF | 135-140 |

| CsCl | 10 | |

| NaCl | 5-10 | |

| EGTA | 5-10 | |

| HEPES | 10 | |

| Na₂ATP | 5 | |

| Na₂GTP | 0.4 | |

| Properties | pH | 7.2 (with CsOH) |

| Osmolality | ~295 mOsm | |

| External | NaCl | 135-140 |

| KCl | 3-5.4 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| HEPES | 10 | |

| D-Glucose | 5-10 | |

| CdCl₂ | 0.1 | |

| TTX | 0.0003 (300 nM) | |

| Properties | pH | 7.4 (with NaOH) |

| Osmolality | ~305 mOsm | |

| Table 1: Composition of recording solutions.[6][11][12][13][14] Note: Cesium (Cs+) in the internal solution blocks potassium channels. Cadmium (CdCl₂) blocks calcium channels, and TTX blocks endogenous TTX-sensitive sodium channels.[13][14] |

Electrophysiology Protocol

Whole-cell voltage-clamp recordings are performed at room temperature (21-25 °C) using a patch-clamp amplifier.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.[13]

-

Sealing and Whole-Cell Configuration:

-

Data Acquisition: Digitize data at >10 kHz and filter at an appropriate frequency. Use P/4 subtraction for leak correction.[13]

Voltage Protocols

-

Tonic Block (IC₅₀ Determination):

-

Holding Potential: -120 mV (to ensure channels are in the resting state).

-

Test Pulse: Depolarize to 0 mV or +10 mV for 20-50 ms to elicit peak current.

-

Procedure: Apply cumulative concentrations of this compound and measure the reduction in peak current amplitude.

-

-

Voltage-Dependence of Activation (G-V Curve):

-

Holding Potential: -120 mV.

-

Test Pulses: Apply a series of depolarizing steps (e.g., from -70 mV to +40 mV in 5 mV increments).[15]

-

Analysis: Convert peak current (I) to conductance (G) using the formula G = I / (V_m - V_rev), where V_m is the test potential and V_rev is the reversal potential. Fit the data with a Boltzmann equation to determine the half-activation potential (V½).[13]

-

-

Steady-State Inactivation (SSI):

-

Holding Potential: -120 mV.

-

Pre-pulses: Apply 100-500 ms conditioning pre-pulses to various potentials (e.g., -120 mV to 0 mV).

-

Test Pulse: Follow immediately with a test pulse to 0 mV to measure the fraction of available channels.

-

Analysis: Normalize the peak currents and fit with a Boltzmann equation to find the half-inactivation potential (V½).[13]

-

-

Use-Dependent Block:

-

Holding Potential: -120 mV.

-

Pulse Train: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Analysis: Measure the progressive decrease in current amplitude during the pulse train in the presence of the compound.

-

Representative Results (Hypothetical Data)

The following tables summarize the expected quantitative data from characterizing this compound.

Potency and Selectivity

| Channel Subtype | IC₅₀ (nM) | Fold Selectivity (vs. Nav1.8) |

| hNav1.8 | 8 | - |

| hNav1.5 | >10,000 | >1250x |

| hNav1.7 | 950 | 118x |

| Table 2: Potency of this compound on various Nav subtypes. High selectivity against Nav1.5 is critical for avoiding cardiac side effects.[16] |

Effect on Channel Gating

| Condition | Activation V½ (mV) | Inactivation V½ (mV) |

| Control (Vehicle) | -8.5 ± 1.2 | -45.1 ± 0.9 |

| This compound (10 nM) | -9.1 ± 1.5 | -58.6 ± 1.1* |

| Table 3: Biophysical properties of Nav1.8 in the presence of this compound. A significant hyperpolarizing shift in the inactivation curve is characteristic of state-dependent inhibitors that preferentially bind to the inactivated state of the channel.[16] |

Conclusion

The protocols described provide a robust framework for the electrophysiological characterization of novel Nav1.8 inhibitors like this compound. By determining the compound's potency, selectivity, and effects on channel gating properties, researchers can build a comprehensive pharmacological profile to guide further drug development efforts. The use of heterologous expression systems provides a controlled environment to isolate the activity of the target channel and generate high-quality, reproducible data.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 3. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanion.de [nanion.de]

- 10. metrionbiosciences.com [metrionbiosciences.com]

- 11. bio.fsu.edu [bio.fsu.edu]

- 12. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Neuronal Nav1.8 Channels as a Novel Therapeutic Target of Acute Atrial Fibrillation Prevention - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: Publicly available information on a specific compound designated "Nav1.8-IN-11" is not available at the time of this writing. The following application notes and protocols are based on data from other well-characterized selective Nav1.8 inhibitors that have been evaluated in rodent models, including A-803467, PF-01247324, MSD199, and a series of optimized biaryl modulators (compounds 3, 13, and 18). These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of selective Nav1.8 inhibitors in rodents.

Introduction to Nav1.8 Inhibition

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, particularly the small-diameter C-fibers and Aδ-fibers that are crucial for pain transmission.[1][2][3][4] Its involvement in nociception is well-established, with gain-of-function mutations in Nav1.8 leading to painful peripheral neuropathies in humans.[1][5] Nav1.8 plays a significant role in the upstroke of the action potential in these sensory neurons.[6] Consequently, selective blockade of Nav1.8 is a promising therapeutic strategy for the management of chronic and inflammatory pain.[2][3][4] A number of preclinical studies have demonstrated the efficacy of selective Nav1.8 inhibitors in various rodent models of neuropathic and inflammatory pain.[5][7][8]

Data Presentation

Table 1: In Vitro Potency and Selectivity of Nav1.8 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. Other Nav Channels | Reference |

| A-803467 | human Nav1.8 | 8 | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [7] |

| rat TTX-R currents | 140 | - | [7] | |

| MSD199 | human Nav1.8 | 3.4 | >2000-fold vs. Nav1.4; >33,800 nM for Nav1.2, Nav1.5, Nav1.6, Nav1.7 | [1] |

| rodent Nav1.8 | 4826 | - | [1] | |

| humanized rat DRG neurons | 5.6 | - | [1] | |

| Compound 3 | human Nav1.8 | 190 | ≥50-fold vs. other ion channels studied | [5] |

| PF-01247324 | human & rat DRG neurons | Not specified | Selective over Nav1.5 and TTX-sensitive channels | [8][9] |

Table 2: Pharmacokinetic Parameters of Nav1.8 Inhibitors in Rodents

| Compound | Species | Route of Administration | Clearance (CL) (mL/min/kg) | Oral Bioavailability (%) | Half-life (t1/2) (h) | Reference |

| Compound 2 | Rat | p.o. | High | - | - | [5] |

| Compound 3 | Rat | i.v. | Low | 91 | - | [5] |

| Rat | p.o. | Low | 91 | - | [5] | |

| A-803467 | Rat | - | - | Poor | - | [9] |

Table 3: In Vivo Efficacy of Nav1.8 Inhibitors in Rodent Pain Models

| Compound | Rodent Model | Route of Administration | Effective Dose | Endpoint | Reference |

| A-803467 | Spinal Nerve Ligation (rat) | i.p. | ED50 = 40 mg/kg | Attenuation of mechanical allodynia | [7] |

| Chronic Constriction Injury (rat) | i.p. | - | Attenuation of mechanical allodynia | [7] | |

| Complete Freund's Adjuvant (CFA) (rat) | - | - | Attenuation of mechanical/cold allodynia and spontaneous pain | [8] | |

| Osteoarthritis (MIA model, rat) | intra-arterial | 10-100 mg/kg | Reduction of nociceptive joint afferent hypersensitivity | [10] | |

| MSD199 | Capsaicin-induced nocifensive behaviors (humanized Nav1.8 rat) | - | ≥ 1 mg/kg | Dose-dependent reduction in nocifensive behaviors | [1] |

| CFA-induced hyperalgesia (humanized Nav1.8 rat) | - | 10 mg/kg | Significant increase in thermal response latency | [1] | |

| Spinal Nerve Ligation (humanized Nav1.8 rat) | - | 10 mg/kg | Significant reversal of mechanical allodynia | [1] | |

| Compound 3 | Spinal Nerve Injury (rat) | - | Efficacious | - | [5] |

| Compound 13 | Tibial Nerve Transection (rat) | - | Efficacious | Reversal of mechanical allodynia | [5] |

| Compound 18 | Tibial Nerve Transection (rat) | - | Efficacious | Reversal of mechanical allodynia | [5] |

Experimental Protocols

Rodent Models of Neuropathic Pain

-

Spinal Nerve Ligation (SNL) Model:

-

Species: Male Sprague-Dawley rats (200-300 g) or humanized Nav1.8 transgenic rats.[1][7]

-

Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion (DRG).[7] In some variations, only the L5 spinal nerve is ligated.[1]

-

Assessment: Mechanical allodynia is assessed using von Frey filaments via the up-down method at baseline and at specified time points post-surgery (e.g., 7 days).[1]

-

-

Chronic Constriction Injury (CCI) Model:

-

Species: Male Sprague-Dawley rats.[7]

-

Procedure: The sciatic nerve is loosely ligated with chromic gut sutures at four locations.

-

Assessment: Development of mechanical allodynia is monitored over time.

-

-

Tibial Nerve Transection (TNT) Model:

Rodent Models of Inflammatory Pain

-

Complete Freund's Adjuvant (CFA) Model:

-

Species: Male Sprague-Dawley rats or humanized Nav1.8 transgenic rats.[1][8]

-

Procedure: CFA (e.g., 50 µL of 1 mg/mL) is injected into the plantar surface of the hind paw to induce inflammation.[1]

-

Assessment: Thermal hyperalgesia is measured using the Hargreaves method (radiant heat source) one day after CFA injection.[1] Mechanical and cold allodynia can also be assessed.[8]

-

-

Carrageenan-Induced Inflammation:

-

Procedure: Carrageenan is injected into the plantar surface of the hind paw.

-

Assessment: Thermal hyperalgesia is measured.[8]

-

Nocifensive Behavior Model

-

Capsaicin-Induced Nocifensive Behavior:

Drug Administration

-

Routes of Administration:

-

Intraperitoneal (i.p.): A common route for systemic administration in preclinical studies.[7]

-

Oral (p.o.): Used to assess oral bioavailability and efficacy.[5]

-

Intravenous (i.v.): Used for pharmacokinetic studies to determine parameters like clearance.[5]

-

Intra-arterial: For local delivery to a specific site, such as a joint.[10]

-

-

Formulation: The vehicle for the compound should be specified (e.g., saline, DMSO, Tween 80).

-

Dosing: Doses will vary depending on the compound's potency and pharmacokinetic profile. Dose-response studies are recommended to determine the ED50.

Mandatory Visualizations

Caption: Signaling pathway of the Nav1.8 channel in nociceptive neurons.

Caption: General experimental workflow for in vivo testing of Nav1.8 inhibitors.

Caption: Rationale for using humanized Nav1.8 rodent models.

References

- 1. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Channelpedia - Nav1.8 [channelpedia.epfl.ch]

- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Involvement of Nav 1.8 sodium ion channels in the transduction of mechanical pain in a rodent model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and experimental preparation of Nav1.8-IN-11, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro studies related to pain and nociception.

Introduction to this compound

This compound is a highly potent inhibitor of the Nav1.8 sodium channel, with a reported IC50 value of 0.1 nM.[1][2] The Nav1.8 channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons of the dorsal root ganglia (DRG).[3][4] This channel plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli, making it a key target in pain research.[3][5][6] Due to its selective expression and function, inhibitors of Nav1.8, such as this compound, are valuable tools for investigating the mechanisms of pain and for the development of novel analgesic drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide solubility information for related Nav1.8 inhibitors, which can be used as a guide for solvent selection and stock solution preparation.

Table 1: Potency of this compound

| Parameter | Value | Reference |

| IC50 (Nav1.8) | 0.1 nM | [1][2] |

Table 2: Solubility of Structurally Related Nav1.8 Inhibitors

| Compound | Solvent | Solubility | Reference |

| Nav1.8-IN-4 | DMSO | 116.67 mg/mL (287.13 mM) | [7] |

| LTGO-33 | DMSO | 93 mg/mL (198.95 mM) | [8] |

| A-803467 | DMSO | >13.95 mg/mL | [9] |

Note: While specific solubility data for this compound is not publicly available, the data for similar compounds strongly suggests that DMSO is a suitable solvent.

Preparation of this compound Stock Solutions

Based on the solubility of related compounds, the following protocol is recommended for preparing a stock solution of this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

To aid dissolution, gently vortex the solution and/or sonicate in an ultrasonic bath for a few minutes. Visually inspect to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month, and within six months when stored at -80°C.[7]

Nav1.8 Signaling Pathway in Nociception

The following diagram illustrates the role of the Nav1.8 channel in the transmission of pain signals in a nociceptive neuron.

Caption: Nav1.8 signaling cascade in pain perception.

Experimental Workflow for In Vitro Assay

The following diagram outlines a general workflow for an in vitro electrophysiology experiment to assess the inhibitory effect of this compound on Nav1.8 channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]

- 6. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

Introduction

The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals, particularly in the context of inflammation.[1][2][3][4][5] Expressed predominantly in peripheral sensory neurons, Nav1.8 is responsible for the rising phase of the action potential in these cells.[4][6] During inflammation, the expression and activity of Nav1.8 channels are upregulated, contributing to the heightened pain sensitivity (hyperalgesia and allodynia) experienced in inflammatory conditions.[3][5][7][8] This makes selective inhibitors of Nav1.8 promising tools for studying the mechanisms of inflammatory pain and for the development of novel analgesics.[1][2][9]

While the specific compound "Nav1.8-IN-11" is not documented in publicly available scientific literature, this document provides detailed application notes and protocols for a representative and well-characterized selective Nav1.8 inhibitor, A-803467, for use in inflammatory pain models. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Selective Nav1.8 inhibitors, such as A-803467, act by binding to the Nav1.8 channel and blocking the influx of sodium ions.[2][10] This inhibition prevents the generation and propagation of action potentials in nociceptive sensory neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[9] The selectivity for Nav1.8 over other sodium channel subtypes (e.g., those in the central nervous system and cardiac tissue) is a key feature, promising a better safety profile compared to non-selective sodium channel blockers.[2]

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for the representative selective Nav1.8 inhibitor, A-803467.

Table 1: In Vitro Potency and Selectivity of A-803467

| Target | Assay Type | Species | IC50 (nM) | Selectivity vs. hNav1.8 | Reference |

| hNav1.8 | Electrophysiology | Human | 8 | - | [2] |

| hNav1.2 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |

| hNav1.3 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |

| hNav1.5 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |

| hNav1.7 | Electrophysiology | Human | ≥1000 | >125-fold | [2] |

| Rat TTX-R Current | Electrophysiology | Rat | 140 | - | [2] |

hNav: human Voltage-gated sodium channel; TTX-R: Tetrodotoxin-resistant.

Table 2: In Vivo Efficacy of A-803467 in a Rat Model of Inflammatory Pain (CFA)

| Dose (mg/kg, i.p.) | Time Point (post-dose) | Paw Withdrawal Latency (s) - Thermal Hyperalgesia | Paw Withdrawal Threshold (g) - Mechanical Allodynia | Reference |

| Vehicle | - | Baseline: ~10s; Post-CFA: ~4s | Baseline: ~15g; Post-CFA: ~3g | [2] |

| 30 | 1 hour | ~7s | ~8g | [2] |

| 100 | 1 hour | ~9.5s | ~12g | [2] |

CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Nav1.8 signaling pathway in inflammatory pain.

Caption: Experimental workflow for in vivo studies.

Experimental Protocols

Protocol 1: In Vivo CFA-Induced Inflammatory Pain Model

This protocol describes the induction of inflammatory pain in rodents using Complete Freund's Adjuvant (CFA) and subsequent assessment of thermal hyperalgesia and mechanical allodynia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA) (e.g., from Sigma-Aldrich)

-

Nav1.8 inhibitor (e.g., A-803467)

-

Vehicle for drug formulation (e.g., 10% DMSO, 10% Tween 80, 80% saline)

-

Tuberculin syringes with 27-gauge needles

-

Plantar test apparatus (for thermal hyperalgesia, e.g., Ugo Basile)

-

Electronic von Frey anesthesiometer (for mechanical allodynia, e.g., IITC Life Science)

Procedure:

-

Animal Acclimatization: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment.

-

Baseline Behavioral Testing:

-

Thermal Hyperalgesia (Hargreaves Test): Place rats in individual plexiglass chambers on a glass floor. Allow them to acclimate for at least 15 minutes. Apply a radiant heat source to the plantar surface of the hind paw and record the latency to paw withdrawal. Take at least three readings per paw, with a 5-minute interval between readings.

-

Mechanical Allodynia (von Frey Test): Place rats on an elevated mesh floor and cover with a plastic cage. Allow for acclimatization. Apply von Frey filaments of increasing force to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response.

-

-

Induction of Inflammation:

-

Briefly restrain the rat.

-

Inject 100 µL of CFA into the plantar surface of the right hind paw using a tuberculin syringe.

-

Return the animal to its home cage.

-

-

Development of Inflammation: Allow 24 to 48 hours for the inflammation and associated pain behaviors to fully develop.

-

Drug Administration:

-

Prepare the Nav1.8 inhibitor in the appropriate vehicle.

-

Administer the compound or vehicle to the animals via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).

-

-

Post-treatment Behavioral Testing:

-

At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), repeat the thermal hyperalgesia and mechanical allodynia tests as described in step 2.

-

-

Data Analysis:

-

Calculate the mean and standard error of the mean (SEM) for paw withdrawal latency and threshold for each treatment group at each time point.

-

Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test) to compare the drug-treated groups to the vehicle-treated group.

-

Protocol 2: In Vitro Electrophysiological Recording of Nav1.8 Currents

This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of a compound on Nav1.8 channels expressed in a heterologous system.

Materials:

-

HEK293 cells stably expressing human Nav1.8 channels.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

Nav1.8 inhibitor stock solution (in DMSO).

Procedure:

-

Cell Culture: Culture the HEK293-hNav1.8 cells according to standard protocols. Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording Setup:

-

Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a holding potential of -100 mV.

-

Elicit Nav1.8 currents by depolarizing the membrane to 0 mV for 50 ms.

-

Record the peak inward current.

-

-

Compound Application:

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of the Nav1.8 inhibitor.

-

Allow the compound to equilibrate for several minutes.

-

-

Recording in the Presence of the Inhibitor: Record the Nav1.8 currents again using the same voltage protocol.

-

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Conclusion